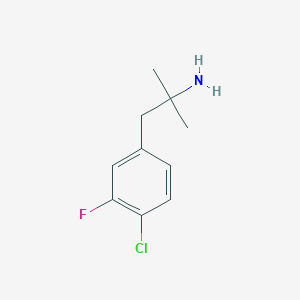
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, also known as MPAA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. MPAA is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Novel Coordination Complexes
Pyrazole-acetamide derivatives have been utilized in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by various spectroscopic techniques, exhibit significant antioxidant activity. The study highlights the influence of hydrogen bonding on the self-assembly process of these complexes, which could have implications for designing new materials with specific properties (Chkirate et al., 2019).
Pharmacological Evaluation
Computational and Pharmacological Potential
A study explored the computational and pharmacological potential of novel derivatives, including pyrazole and oxadiazole compounds, for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These compounds were evaluated for binding and inhibitory effects across various assays, offering a foundation for developing new therapeutic agents (Faheem, 2018).
Synthetic Chemistry and Biological Activities
Anticancer and Antiviral Activities
Research into pyrazoline-substituted thiazolidinones has demonstrated selective inhibition of leukemia cell lines and activity against the Tacaribe TRVL 11 573 virus strain. This showcases the potential of such compounds in developing new anticancer and antiviral therapies (Havrylyuk et al., 2013).
Anti-Microbial Activities
Novel thiazole derivatives, incorporating a pyrazole moiety, have been synthesized and shown significant anti-bacterial and anti-fungal activities. This highlights the role of chemical synthesis in discovering new antimicrobial agents (Saravanan et al., 2010).
Cytotoxic Activity
The design and synthesis of certain pyrazol1-yl acetamide derivatives have been undertaken with the aim of discovering new anticancer agents. These efforts resulted in the identification of compounds with appreciable cancer cell growth inhibition across various cancer cell lines, underlining the importance of structural modification in drug discovery (Al-Sanea et al., 2020).
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-15-7-10-19(11-15)14-5-3-13(4-6-14)18-16(21)12-20-9-2-8-17-20/h2-6,8-9,15H,7,10-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMDPLJXJLUNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


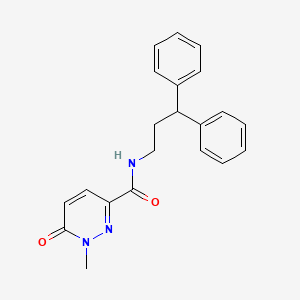
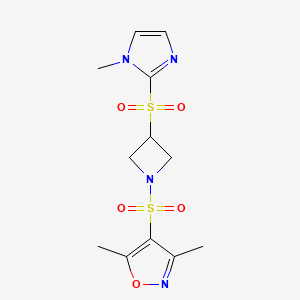
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2728456.png)

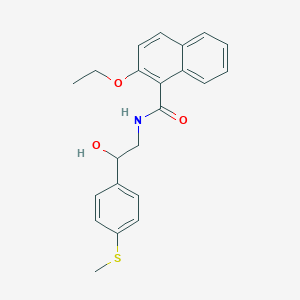
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)
![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)
![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)
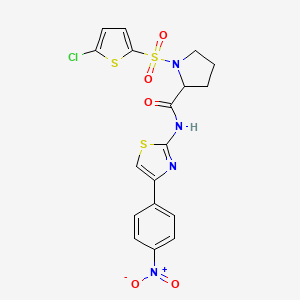

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)
